molecular formula C14H23NO2 B6223132 tert-butyl 4-ethynyl-2,2-dimethylpiperidine-1-carboxylate CAS No. 2387600-09-9

tert-butyl 4-ethynyl-2,2-dimethylpiperidine-1-carboxylate

Cat. No.: B6223132
CAS No.: 2387600-09-9
M. Wt: 237.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-ethynyl-2,2-dimethylpiperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, an ethynyl group, and a dimethyl-substituted piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-ethynyl-2,2-dimethylpiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 2,2-dimethyl-1,3-diaminopropane.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with a halogenated piperidine derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-ethynyl-2,2-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or osmium tetroxide.

    Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups using nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-ethynyl-2,2-dimethylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of piperidine derivatives with biological macromolecules. Its structural features make it a useful probe in the investigation of enzyme mechanisms and receptor binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. Piperidine derivatives are known for their activity in the central nervous system, and this compound could serve as a lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-ethynyl-2,2-dimethylpiperidine-1-carboxylate depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with active site residues, while the piperidine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-ethynylpiperidine-1-carboxylate: Lacks the dimethyl substitution on the piperidine ring.

    tert-Butyl 4-ethynyl-2,2-dimethylpiperidine-1-acetate: Has an acetate group instead of a carboxylate group.

    tert-Butyl 4-ethynyl-2,2-dimethylpiperidine-1-sulfonate: Contains a sulfonate group instead of a carboxylate group.

Uniqueness

tert-Butyl 4-ethynyl-2,2-dimethylpiperidine-1-carboxylate is unique due to the combination of its ethynyl group and the dimethyl-substituted piperidine ring. This combination provides distinct reactivity and binding properties, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

2387600-09-9

Molecular Formula

C14H23NO2

Molecular Weight

237.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.